

# Measuring the Anti-Angiogenic Effects of EVT801: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | EVT801    |           |
| Cat. No.:            | B13904842 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to researchers for evaluating the anti-angiogenic and anti-lymphangiogenic properties of **EVT801**, a selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). The following protocols describe key in vitro and in vivo assays to characterize the efficacy and mechanism of action of **EVT801** in oncology research.

### **Introduction to EVT801**

**EVT801** is an orally bioavailable small molecule that selectively targets and inhibits VEGFR-3, a key receptor in the formation of new blood and lymphatic vessels (angiogenesis and lymphangiogenesis, respectively).[1][2] By inhibiting VEGFR-3, **EVT801** has been shown to impair tumor angiogenesis and lymphangiogenesis, leading to a stabilization of the tumor vasculature and a reduction in metastasis.[1][3] Notably, **EVT801** inhibits both VEGFR-3 homodimers and VEGFR-3:VEGFR-2 heterodimers.[1] Preclinical studies have demonstrated its potent antitumor activity in various in vitro and in vivo models.[1][3][4] A Phase I clinical trial has been completed to evaluate the safety and tolerability of **EVT801** in patients with advanced solid tumors.[5][6][7][8]

# In Vitro Assays VEGFR-3 Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of EVT801 on VEGFR-3 kinase activity.



- Reagents and Materials:
  - Recombinant human VEGFR-3 kinase domain
  - ATP, [y-32P]ATP
  - Poly(Glu, Tyr) 4:1 substrate
  - Kinase reaction buffer
  - **EVT801** (various concentrations)
  - Phosphoric acid
  - Filter paper
  - Scintillation counter
- Procedure:
  - 1. Prepare a reaction mixture containing the kinase buffer, recombinant VEGFR-3, and the poly(Glu, Tyr) substrate.
  - 2. Add varying concentrations of **EVT801** or a vehicle control to the reaction mixture and preincubate for 15 minutes at 37°C.
  - 3. Initiate the kinase reaction by adding a mixture of ATP and [y-32P]ATP.
  - 4. Incubate the reaction for 30 minutes at 37°C.
  - 5. Terminate the reaction by spotting the mixture onto filter paper and immersing it in phosphoric acid.
  - 6. Wash the filter papers to remove unincorporated [y-32P]ATP.
  - 7. Measure the incorporated radioactivity using a scintillation counter to determine the extent of substrate phosphorylation.



8. Calculate the IC50 value of EVT801.

#### Data Presentation:

| Compound | Target  | IC50 (nM) |
|----------|---------|-----------|
| EVT801   | VEGFR-3 | 11[4]     |
| EVT801   | VEGFR-1 | 2130[4]   |
| EVT801   | VEGFR-2 | 260[4]    |

## **Endothelial Cell Proliferation Assay**

Objective: To assess the effect of **EVT801** on the proliferation of endothelial cells stimulated with VEGF-C or VEGF-D.

- Cell Line: Human Lymphatic Microvascular Endothelial Cells (hLMVEC).
- Reagents and Materials:
  - hLMVEC and appropriate culture medium
  - Recombinant human VEGF-C or VEGF-D
  - **EVT801** (various concentrations)
  - Cell proliferation assay kit (e.g., MTS or BrdU)
  - 96-well plates
- Procedure:
  - 1. Seed hLMVECs in 96-well plates and allow them to adhere overnight.
  - 2. Starve the cells in a low-serum medium for 24 hours.



- 3. Pre-treat the cells with various concentrations of **EVT801** or a vehicle control for 2 hours.
- 4. Stimulate the cells with VEGF-C or VEGF-D.
- 5. Incubate for 48-72 hours.
- Assess cell proliferation using an MTS or BrdU assay according to the manufacturer's instructions.
- 7. Measure the absorbance or fluorescence to quantify cell proliferation.

#### Data Presentation:

| Stimulant | Compound | IC50 (nM) on hLMVEC<br>Proliferation |
|-----------|----------|--------------------------------------|
| VEGF-C    | EVT801   | 15[4]                                |
| VEGF-D    | EVT801   | 8[4]                                 |
| VEGF-A    | EVT801   | 155[4]                               |

### **Endothelial Cell Tube Formation Assay**

Objective: To evaluate the ability of **EVT801** to inhibit the formation of capillary-like structures by endothelial cells.

- Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) or hLMVECs.
- · Reagents and Materials:
  - Endothelial cells and culture medium
  - Basement membrane matrix (e.g., Matrigel)
  - EVT801 (various concentrations)



- 96-well plates
- Inverted microscope with a camera
- Procedure:
  - 1. Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.[9]
  - 2. Harvest endothelial cells and resuspend them in a medium containing various concentrations of **EVT801** or a vehicle control.
  - 3. Seed the cells onto the solidified matrix.
  - 4. Incubate for 4-18 hours at 37°C to allow for tube formation.
  - 5. Visualize and capture images of the tube network using an inverted microscope.
  - 6. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Expected Outcome: **EVT801** is expected to inhibit the formation of capillary-like structures in a dose-dependent manner.

# **Endothelial Cell Migration Assay (Boyden Chamber)**

Objective: To determine the effect of **EVT801** on the migration of endothelial cells towards a chemoattractant.

- Cell Line: HUVECs or hLMVECs.
- Reagents and Materials:
  - Boyden chamber apparatus with porous inserts (e.g., Transwell)
  - Endothelial cells and serum-free medium



- Chemoattractant (e.g., VEGF-C)
- EVT801 (various concentrations)
- Staining solution (e.g., Crystal Violet)
- Procedure:
  - 1. Coat the underside of the porous inserts with an extracellular matrix protein like fibronectin or collagen.
  - 2. Place serum-free medium containing the chemoattractant (VEGF-C) in the lower chamber of the Boyden apparatus.
  - 3. Resuspend endothelial cells in serum-free medium containing various concentrations of **EVT801** or a vehicle control and add them to the upper chamber (the insert).
  - 4. Incubate for 4-6 hours at 37°C to allow for cell migration.
  - 5. Remove non-migrated cells from the upper surface of the insert with a cotton swab.
  - 6. Fix and stain the migrated cells on the lower surface of the insert with Crystal Violet.
  - 7. Count the number of migrated cells in several microscopic fields to quantify migration.

Expected Outcome: **EVT801** is expected to reduce the number of migrated cells in a dose-dependent manner.

# In Vivo Assays Matrigel Plug Assay

Objective: To assess the effect of **EVT801** on neovascularization in vivo.

- Animal Model: Immunocompromised mice (e.g., nude or SCID).
- Reagents and Materials:



- Matrigel (growth factor-reduced)
- Pro-angiogenic factor (e.g., VEGF-C)
- EVT801 formulated for in vivo administration
- Anesthesia
- Hemoglobin assay kit or antibodies for immunohistochemistry (e.g., anti-CD31)
- Procedure:
  - 1. Mix Matrigel with the pro-angiogenic factor (VEGF-C) and, for the treatment group, with **EVT801**.
  - 2. Inject the Matrigel mixture subcutaneously into the flanks of the mice.
  - 3. Administer **EVT801** or a vehicle control to the mice systemically (e.g., orally) for a defined period (e.g., 7-14 days).
  - 4. At the end of the treatment period, excise the Matrigel plugs.
  - 5. Quantify the extent of vascularization within the plugs. This can be done by:
    - Measuring the hemoglobin content of the plugs as an indicator of blood vessel formation.
    - Performing immunohistochemical staining of the plugs for endothelial cell markers like
       CD31 and quantifying the vessel density.

Expected Outcome: **EVT801** is expected to reduce the vascularization of the Matrigel plugs.

### **Tumor Xenograft Model**

Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of **EVT801** in a tumor-bearing animal model.



- Animal Model: Immunocompromised mice.
- Cell Line: A tumor cell line known to express VEGFR-3 or induce a VEGFR-3-positive tumor microenvironment.
- Reagents and Materials:
  - Tumor cells
  - **EVT801** formulated for in vivo administration
  - Calipers for tumor measurement
  - Antibodies for immunohistochemistry (e.g., anti-CD31 for blood vessels, anti-LYVE-1 for lymphatic vessels)
- Procedure:
  - 1. Inject tumor cells subcutaneously into the flanks of the mice.
  - 2. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
  - 3. Administer **EVT801** or a vehicle control to the mice daily.
  - 4. Measure tumor volume regularly with calipers.
  - 5. At the end of the study, euthanize the mice and excise the tumors.
  - 6. Analyze the tumors for:
    - Tumor weight.
    - Microvessel density (MVD) by staining for CD31.
    - Lymphatic vessel density (LVD) by staining for LYVE-1.

#### Data Presentation:



| Animal Model             | Treatment                  | Tumor Growth<br>Inhibition (%) | Change in<br>Microvessel<br>Density |
|--------------------------|----------------------------|--------------------------------|-------------------------------------|
| 4T1 Mammary<br>Carcinoma | EVT801 (30 mg/kg, p.o.)    | Significant                    | Decreased                           |
| NCI-H1703 Xenograft      | EVT801 (30 mg/kg, p.o.)    | Significant                    | Decreased                           |
| CT26 Ectopic Tumor       | EVT801 (30 mg/kg,<br>p.o.) | Significant                    | Decreased                           |

Note: The specific percentage of tumor growth inhibition and change in microvessel density will be determined experimentally.

# Signaling Pathways and Experimental Workflows EVT801 Mechanism of Action





Click to download full resolution via product page

Caption: Mechanism of EVT801 in inhibiting angiogenesis and lymphangiogenesis.

# **In Vitro Tube Formation Assay Workflow**





Check Availability & Pricing

Click to download full resolution via product page

Caption: Workflow for the in vitro endothelial cell tube formation assay.

# In Vivo Tumor Xenograft Study Workflow





Click to download full resolution via product page

Caption: Workflow for the in vivo tumor xenograft study.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. EVT801, a Novel, Selective VEGFR-3 Inhibitor to Fight Solid Tumors Evotec [evotec.com]
- 2. Facebook [cancer.gov]
- 3. Targeting Tumor Angiogenesis with the Selective VEGFR-3 Inhibitor EVT801 in Combination with Cancer Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. kaziatherapeutics.com [kaziatherapeutics.com]
- 6. onclive.com [onclive.com]
- 7. Abstract CT088: EVT801, a novel selective VEGFR-3 inhibitor targeting tumor angiogenesis, is pursuing dose escalation stage of phase I first-in-human study | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 8. Evotec partner Kazia reports the successful completion of the EVT801 Phase 1 clinical trial in advanced cancer patients Evotec [evotec.com]
- 9. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- To cite this document: BenchChem. [Measuring the Anti-Angiogenic Effects of EVT801: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13904842#techniques-for-measuring-evt801-s-effect-on-angiogenesis]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com